3-(3-bromopyridin-2-yl)cyclobutan-1-one
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Overview
Description
. This compound is characterized by its unique structure, which includes a bromine atom attached to the pyridine ring and a cyclobutanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopyridin-2-yl)cyclobutan-1-one typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common method involves the reaction of 3-bromopyridine with a suitable cyclobutanone precursor under controlled conditions to form the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromopyridin-2-yl)cyclobutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, common reagents may include oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions might involve the use of reducing agents like lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce reduced derivatives of the compound.
Scientific Research Applications
3-(3-Bromopyridin-2-yl)cyclobutan-1-one has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can serve as a probe for studying biological processes. In medicine, it has potential as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Bromopyridin-2-yl)cyclobutan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can facilitate binding to biological targets, while the cyclobutanone moiety can participate in chemical reactions that modulate biological processes.
Comparison with Similar Compounds
3-Bromopyridine
Cyclobutanone derivatives
Other brominated heterocyclic compounds
Properties
CAS No. |
2356503-08-5 |
---|---|
Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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